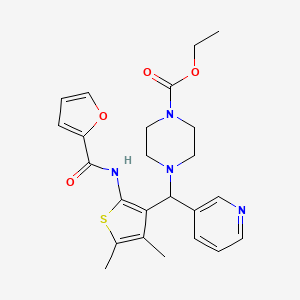

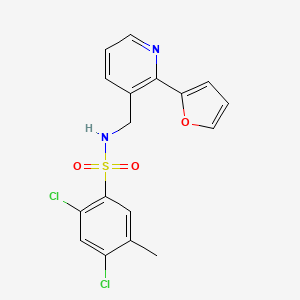

![molecular formula C24H30N2O2 B3003368 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034324-80-4](/img/structure/B3003368.png)

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H30N2O2 and its molecular weight is 378.516. The purity is usually 95%.

BenchChem offers high-quality N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Migraines and Stress-Related Emotional Disorders

This compound is a selective κ-opioid receptor (KOR) antagonist and has been identified as a potential therapeutic agent for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .

Treatment of HIV

A series of novel piperidin-4-ol derivatives, which include this compound, were designed, synthesized, and evaluated for potential treatment of HIV .

Antibacterial Activity

Some N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which can be synthesized using this compound, have shown antibacterial effect against Staphylococcus aureus .

Modulation of NMDA Receptors

The compound has shown potential applications in the modulation of NMDA receptors. NMDA receptors play a crucial role in excitatory synaptic transmission and are involved in various brain functions, such as learning and memory .

Organic Synthesis and Medicinal Chemistry

This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry, and can be used in the synthesis of cell biology test reagents .

Treatment of Neurological Disorders

The compound is currently in phase 1 clinical trials for the treatment of neurological disorders, where dynorphins are thought to contribute to potential pathophysiology .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with certain types of opioids. It is involved in various physiological processes, including pain perception, consciousness, motor control, and mood .

Mode of Action

This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This compound binds to the KOR, preventing the receptor’s activation and thereby inhibiting the actions of KOR agonists .

Biochemical Pathways

The interaction of this compound with the KOR influences several biochemical pathways. The most notable is the inhibition of the release of prolactin , a hormone that plays a crucial role in numerous biological functions, including metabolism, regulation of the immune system, and pancreatic development .

Pharmacokinetics

The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It is well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, ensuring that it reaches the target site in the body in sufficient concentrations to exert its therapeutic effects .

Result of Action

The antagonistic action of this compound at the KOR results in a reduction in the release of prolactin . This can have various downstream effects, depending on the physiological context. For instance, it can influence pain perception, mood, and various other processes regulated by prolactin .

Propriétés

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c27-24(22-8-6-21(7-9-22)20-4-2-1-3-5-20)25-18-19-10-14-26(15-11-19)23-12-16-28-17-13-23/h1-9,19,23H,10-18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXQJMDQQHLFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3003294.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3003297.png)

![5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3003298.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3003299.png)

![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine hydrobromide](/img/structure/B3003303.png)

![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)